Product packaging for Atto 680 NHS ester(Cat. No.:)

Atto 680 NHS ester

Cat. No.: B12057088
M. Wt: 622.7 g/mol
InChI Key: PVQYIKUDSQLKDA-UHFFFAOYSA-N
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Description

Significance of Near-Infrared Fluorophores in Advanced Bioimaging

In the field of fluorescence imaging, the choice of fluorophore is critical. Near-infrared (NIR) fluorophores, which absorb and emit light in the 700–1700 nm wavelength range, offer significant advantages over traditional dyes that operate in the visible spectrum. researchgate.netsemanticscholar.org Biological tissues and cellular components, such as hemoglobin and flavins, naturally absorb and scatter visible light, and also exhibit autofluorescence, creating a background "noise" that can obscure the signal from the fluorescent probe. fluorofinder.comnih.gov

The NIR spectral region, particularly the ranges known as NIR-I (700-900 nm) and NIR-II (1000-1700 nm), is often referred to as a "biological window" because tissue absorption, scattering, and autofluorescence are dramatically reduced at these longer wavelengths. researchgate.netnih.govrsc.orgfrontiersin.org This key property leads to several benefits for advanced bioimaging:

Deeper Tissue Penetration: NIR light can travel further through biological tissue, enabling the non-invasive imaging of structures deep within living organisms. nih.govfrontiersin.orgnih.govacs.org

Higher Signal-to-Noise Ratio: The minimal autofluorescence in the NIR range results in higher contrast and clearer images, making it easier to detect the labeled molecules. nih.govnih.govmdpi.com

Reduced Photodamage: The lower energy of NIR light minimizes damage to living cells and tissues during prolonged imaging experiments. nih.gov

Multiplexing Capabilities: The availability of the NIR spectrum expands the number of different fluorescent colors that can be used simultaneously in a single experiment, allowing researchers to study multiple biological targets at once. fluorofinder.comnih.gov

These characteristics make NIR fluorophores exceptionally well-suited for demanding applications, including in vivo animal imaging, high-resolution microscopy, and tracking complex molecular events in real-time. frontiersin.orgnih.gov

The Role of N-Hydroxysuccinimide (NHS) Esters in Covalent Bioconjugation

Covalently attaching a fluorophore to a biomolecule requires a specific and reliable chemical reaction. N-Hydroxysuccinimide (NHS) esters represent one of the most widely used and effective reactive groups for this purpose. amerigoscientific.comgbiosciences.com The NHS ester group is highly reactive toward primary aliphatic amines (–NH₂), which are readily available on biomolecules. gbiosciences.comglenresearch.com Specifically, the N-terminus of every protein and the side chain of lysine (B10760008) residues contain primary amines, making them common targets for labeling. gbiosciences.com

The reaction chemistry is straightforward and efficient. Under mild alkaline conditions (typically pH 7.2 to 8.5), the primary amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. thermofisher.comlumiprobe.com This results in the formation of a highly stable amide bond, which permanently links the fluorophore to the target molecule. thermofisher.com During this reaction, the N-hydroxysuccinimide molecule is released as a byproduct. thermofisher.comacs.org The stability of NHS esters in storage and their high reactivity and selectivity in aqueous environments have made them a cornerstone of bioconjugation chemistry for creating fluorescent probes, including those used in immunoassays and peptide synthesis. glenresearch.comresearchgate.netchemicalbook.com

Overview of Atto 680 NHS Ester within the Context of Contemporary Fluorescent Labeling Reagents

This compound is a fluorescent labeling reagent that belongs to a new generation of high-performance dyes. leica-microsystems.comsigmaaldrich.com It combines the photophysical properties of the Atto 680 fluorophore with the reliable conjugation chemistry of the NHS ester group. Atto 680 is a far-red dye that operates within the NIR-I window. aatbio.com

Key characteristics of Atto 680 include strong light absorption, high fluorescence quantum yield, and excellent photostability and thermal stability. leica-microsystems.comsigmaaldrich.comatto-tec.com It is described as a zwitterionic dye, meaning it carries both a positive and a negative charge, resulting in a net neutral charge when conjugated to a substrate. leica-microsystems.comaatbio.com This property can help minimize non-specific binding to cellular surfaces, reducing background signal in imaging applications. aatbio.com The fluorescence of Atto 680 is efficiently quenched by electron donors such as the amino acids guanine (B1146940) and tryptophan. leica-microsystems.comatto-tec.com The NHS ester functional group allows Atto 680 to be efficiently and selectively conjugated to primary amines on proteins, amine-modified oligonucleotides, and other target molecules, forming stable amide bonds. aatbio.com

The photophysical properties of Atto 680 make it a versatile tool for advanced fluorescence-based research. aatbio.com It is efficiently excited by common laser lines, such as the 670 nm line of a diode laser or the 676 nm line of a Krypton-ion laser. leica-microsystems.comaatbio.com

Photophysical Properties of Atto 680

Property Value Source(s)
Absorption Maximum (λabs) 681 nm leica-microsystems.comsigmaaldrich.com
Emission Maximum (λfl) 698 nm leica-microsystems.comsigmaaldrich.com
Molar Extinction Coefficient (εmax) 125,000 M⁻¹cm⁻¹ leica-microsystems.comsigmaaldrich.comaatbio.com
Fluorescence Quantum Yield (ηfl) 30% leica-microsystems.comsigmaaldrich.com

Data based on the carboxy derivative in aqueous solution.

Academic Research Landscape and Future Directions for this compound

This compound is utilized in a variety of sophisticated research applications that leverage its specific properties. Its brightness and photostability make it ideal for single-molecule detection and super-resolution microscopy techniques, including PALM, dSTORM, and STED, which allow for imaging beyond the diffraction limit of light. aatbio.com It is also compatible with established methods like flow cytometry (FACS) and fluorescence in situ hybridization (FISH). aatbio.com

Recent research highlights its utility in complex imaging scenarios. For instance, this compound has been used as a dense labeling agent in expansion microscopy (ExM) of mouse brain tissue. researchgate.net In this application, the dye uniformly stains the entire proteome within the expanded tissue gel, serving as a robust registration marker to accurately align images from multiple rounds of cyclic imaging. researchgate.net This enables the construction of highly multiplexed, three-dimensional images of numerous different proteins within the same sample. researchgate.net Other research has explored the use of Atto 680 in Surface-Enhanced Resonance Raman Spectroscopy (SERRS) systems, where it was attached to gold nanoparticles via a peptide linker to act as a reporter dye in an immunoassay for detecting mouse IgG. researchgate.net

The future development of fluorescent probes like this compound is driven by the continuous demand for imaging with higher resolution, deeper penetration, and greater sensitivity. nih.govacs.org A key direction for the field is the creation of fluorophores that emit at even longer wavelengths, pushing further into the NIR-II and NIR-III windows to maximize tissue penetration and minimize background. frontiersin.orgnih.gov Research will also focus on enhancing the intrinsic properties of dyes, such as increasing their fluorescence quantum yield and photostability through chemical modifications, to create even brighter and more robust probes for challenging in vivo and single-molecule studies. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N4O8S B12057088 Atto 680 NHS ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H34N4O8S

Molecular Weight

622.7 g/mol

IUPAC Name

[6-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,20-octaen-9-yl]methanesulfonate

InChI

InChI=1S/C31H34N4O8S/c1-4-33-11-5-7-19-13-22-26(15-24(19)33)42-27-16-25-21(14-23(27)32-22)20(18-44(39,40)41)17-31(2,3)34(25)12-6-8-30(38)43-35-28(36)9-10-29(35)37/h13-17H,4-12,18H2,1-3H3

InChI Key

PVQYIKUDSQLKDA-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C2C=C3C(=NC4=C(O3)C=C5C(=C4)C(=CC(N5CCCC(=O)ON6C(=O)CCC6=O)(C)C)CS(=O)(=O)[O-])C=C2CCC1

Origin of Product

United States

Chemical Reactivity and Bioconjugation Mechanisms of Atto 680 Nhs Ester

Mechanism of Nucleophilic Acyl Substitution by Primary Amines with Atto 680 NHS Ester

The conjugation of this compound to biomolecules proceeds via a nucleophilic acyl substitution reaction. thermofisher.com This mechanism specifically targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. arizona.eduatto-tec.com For the reaction to occur, the target amino group must be in its unprotonated, nucleophilic state. atto-tec.comarizona.eduatto-tec.com

The reaction is initiated when the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the departure of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable, covalent amide bond between the Atto 680 dye and the biomolecule. thermofisher.comatto-tec.com This amide linkage is chemically robust, ensuring the fluorescent label remains securely attached to its target under various experimental conditions. arizona.eduatto-tec.com

Kinetic and Thermodynamic Considerations in this compound Labeling Reactions

The labeling reaction with this compound is generally thermodynamically favorable and proceeds efficiently under optimal conditions. aatbio.comaatbio.com However, the kinetics of the reaction are highly dependent on several factors, most notably the pH of the reaction environment. arizona.eduatto-tec.com The rate of the desired aminolysis reaction (reaction with the amine) is in direct competition with the rate of hydrolysis, where the NHS ester reacts with water. atto-tec.comarizona.eduatto-tec.com

The half-life of an NHS ester is significantly influenced by pH. thermofisher.com At pH 7.0 and 0°C, the half-life of hydrolysis for a typical NHS ester is between 4 and 5 hours. thermofisher.com This decreases dramatically as the pH increases, dropping to just 10 minutes at pH 8.6 and 4°C. thermofisher.com Therefore, while a higher pH increases the concentration of reactive, unprotonated amines, it also accelerates the competing and undesirable hydrolysis of the dye, which renders it incapable of conjugation. arizona.eduatto-tec.com Most labeling protocols are therefore designed to be completed within 30 to 60 minutes to maximize conjugation before significant hydrolysis occurs. sigmaaldrich.comaatbio.com

Factors Influencing Conjugation Efficiency: pH, Stoichiometry, and Reaction Medium

The success of a bioconjugation reaction with this compound hinges on the careful control of several experimental parameters.

pH: The reaction pH is a critical determinant of conjugation efficiency. atto-tec.comarizona.edu A basic environment is required to ensure a sufficient concentration of deprotonated primary amines, which are the reactive species. arizona.eduatto-tec.com The optimal pH range for NHS ester coupling is generally between 8.0 and 9.0. aatbio.comarizona.eduatto-tec.com A common practice is to use a buffer at pH 8.3, which represents a compromise that balances the need for reactive amines against the increasing rate of ester hydrolysis at higher pH values. arizona.eduatto-tec.comleica-microsystems.com

Stoichiometry: The molar ratio of this compound to the biomolecule is a key factor in controlling the degree of labeling (DOL). sigmaaldrich.comaatbio.com The DOL, or the average number of dye molecules conjugated to each biomolecule, can impact the fluorescence intensity and the functionality of the labeled molecule. aatbio.comaatbio.com While a higher dye-to-protein ratio can increase the DOL, over-labeling (e.g., DOL > 6) can lead to fluorescence quenching and potentially compromise the biological activity of the protein. aatbio.comaatbio.com For antibodies, an optimal DOL is often between 2 and 10, which can be achieved by using a 6- to 8-fold molar excess of the dye during the reaction. aatbio.comaatbio.com The ideal ratio may need to be determined empirically for each specific protein. sigmaaldrich.com

Reaction Medium: The composition of the reaction buffer is crucial. Buffers must be free of extraneous primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the target biomolecule for reaction with the NHS ester, thereby reducing labeling efficiency. sigmaaldrich.comarizona.eduatto-tec.com Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers, adjusted to the appropriate pH. sigmaaldrich.comaatbio.comarizona.edu The concentration of the protein is also important; concentrations below 2 mg/mL can lead to decreased labeling efficiency. sigmaaldrich.comaatbio.com The this compound itself is typically dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous protein solution. sigmaaldrich.comatto-tec.com

Table 1: Factors Influencing Conjugation Efficiency of this compound

FactorRecommended ConditionRationaleSource
pH8.0 - 9.0 (Optimal ~8.3)Balances the requirement for deprotonated, reactive amines with the competing hydrolysis of the NHS ester. aatbio.comarizona.eduatto-tec.com
Stoichiometry (Dye:Protein)2:1 to 20:1 molar excessControls the Degree of Labeling (DOL). The optimal ratio varies by protein and desired DOL. sigmaaldrich.comaatbio.com
Reaction MediumAmine-free buffers (e.g., PBS, Bicarbonate, Borate)Prevents competitive reaction of the dye with buffer components. sigmaaldrich.comarizona.eduatto-tec.com
Protein Concentration> 2 mg/mLHigher concentration improves labeling efficiency. sigmaaldrich.comaatbio.com
Reaction Time30 - 60 minutesAllows for sufficient conjugation while minimizing dye hydrolysis. sigmaaldrich.comaatbio.com

Chemo- and Regioselectivity of this compound Towards Biomolecules

This compound exhibits high chemoselectivity for primary amines. sigmaaldrich.comatto-tec.comaatbio.com Under the recommended pH conditions (8.0-9.0), the deprotonated primary amines of lysine residues and the N-terminus are significantly more reactive towards the NHS ester than other nucleophilic functional groups found in proteins, such as the thiol group of cysteine or the hydroxyl groups of serine and threonine. atto-tec.comarizona.edu While reactions with other groups are possible, they are generally much slower and less significant under standard labeling protocols.

The regioselectivity of the labeling reaction is, however, generally low. This compound will react with most solvent-accessible primary amines on the surface of a protein. aatbio.comarizona.edu The specific lysine residues that are labeled depend on their location, surface accessibility, and local microenvironment, which influences their pKa. Consequently, the labeling process typically results in a heterogeneous population of protein conjugates with the dye attached at various positions.

Mitigation Strategies for Side Reactions: Hydrolysis and Non-Specific Interactions

The primary side reaction that competes with the desired bioconjugation is the hydrolysis of the NHS ester. atto-tec.comarizona.eduatto-tec.com This occurs when the ester reacts with water (or hydroxide (B78521) ions) instead of the target amine, yielding the free carboxylate form of the Atto 680 dye, which is no longer reactive. atto-tec.comarizona.edu

Strategies to mitigate hydrolysis include:

pH Control: Using a buffer at the lower end of the effective range (e.g., pH 8.3) as a compromise to slow the rate of hydrolysis while maintaining sufficient amine reactivity. arizona.eduatto-tec.com

Fresh Reagents: Preparing the stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use. sigmaaldrich.comatto-tec.com This minimizes the dye's exposure to moisture. atto-tec.comarizona.edu

Prompt Reaction: Adding the dye solution to the protein and proceeding with the conjugation without delay. aatbio.comatto-tec.com

To address non-specific interactions and remove unreacted (hydrolyzed) dye after the reaction is complete, a purification step is essential. sigmaaldrich.comarizona.edu The most common method is gel permeation chromatography (e.g., using a Sephadex G-25 column). sigmaaldrich.comarizona.edu This technique effectively separates the large, labeled protein conjugate from the small, unbound dye molecules, ensuring a pure final product. sigmaaldrich.comarizona.eduatto-tec.com Additionally, ensuring the initial protein solution is pure and free of stabilizing proteins (like BSA) or amine-containing preservatives is crucial to prevent non-specific labeling and interactions. aatbio.comaatbio.com The zwitterionic nature of the Atto 680 dye itself also helps to minimize non-specific binding to biological surfaces. aatbio.com

Table 2: Mitigation Strategies for Side Reactions in this compound Labeling

Side ReactionCauseMitigation StrategySource
Hydrolysis of NHS EsterReaction with water or hydroxide ions, accelerated by high pH.Use optimal pH (~8.3) to balance amine reactivity and hydrolysis rate. arizona.eduatto-tec.com
Prepare dye stock solution in anhydrous solvent (DMSO/DMF) immediately before use. sigmaaldrich.comatto-tec.com
Keep reaction times to the recommended duration (e.g., 30-60 min). sigmaaldrich.comaatbio.com
Non-Specific Labeling/InteractionsReaction with non-target molecules (e.g., Tris buffer, ammonium (B1175870) salts).Dialyze protein against an amine-free buffer (e.g., PBS) before labeling. sigmaaldrich.comaatbio.comatto-tec.com
Presence of unreacted/hydrolyzed dye in the final product.Purify the conjugate after reaction using gel permeation chromatography (e.g., Sephadex G-25). sigmaaldrich.comarizona.eduatto-tec.com

Advanced Spectroscopic and Photophysical Investigations of Atto 680 Conjugates

Theoretical Frameworks for Understanding Atto 680 Photophysics in Solution and Conjugated States

The photophysical behavior of Atto 680, an oxazine-based fluorophore, is governed by principles of electronic transitions within its conjugated π-system. rsc.orgox.ac.uk Theoretical understanding of its properties relies on frameworks that describe the interaction of the dye's electronic states with its local environment. As an oxazine (B8389632) dye, its core structure consists of a heterocyclic system that dictates its fundamental spectral characteristics. rsc.org

A key theoretical concept applicable to dyes like Atto 680 is the formation of twisted intramolecular charge transfer (TICT) states. While not definitively documented for Atto 680 itself, related molecular structures can exhibit this phenomenon, where upon excitation, the molecule undergoes a conformational change involving rotation around a single bond. nih.govresearchgate.net This leads to a charge-separated "twisted" state that is highly sensitive to solvent polarity and viscosity, often providing a non-radiative decay pathway that influences the fluorescence quantum yield and lifetime. nih.gov

Furthermore, the photophysics of Atto 680 are intrinsically linked to its redox properties. nih.govnih.gov The oxazine core has a notable electron affinity, allowing it to be reduced to form stable radical anions or fully reduced, colorless leuco-dyes. researchgate.net This behavior is fundamental to its use in super-resolution microscopy techniques that rely on photoswitching, where the dye is reversibly transitioned between a fluorescent "on" state and a non-fluorescent "off" state by controlling the local redox environment. nih.govresearchgate.net Understanding these electron transfer processes is crucial for predicting the dye's behavior in complex biological systems.

Environmental Sensitivity of Atto 680 Fluorescence: Polarity, Viscosity, and pH Dependence

The fluorescence emission of Atto 680 conjugates is intrinsically sensitive to the local microenvironment, a characteristic that can be both a challenge and an opportunity in experimental design.

Polarity: As a zwitterionic dye that becomes electrically neutral upon conjugation, Atto 680's interaction with its surroundings is complex. atto-tec.comaatbio.com In fluorescent dyes, particularly those capable of forming TICT states, an increase in solvent polarity typically stabilizes the charge-separated excited state, which can lead to a bathochromic (red) shift in the emission spectrum. nih.govresearchgate.netnih.gov This solvatochromism reflects the energy expended by solvent molecules to reorient around the excited-state dipole of the fluorophore. nih.gov

Viscosity: The local viscosity of the medium can modulate the fluorescence quantum yield. For dyes that have non-radiative decay pathways involving molecular rotation (like TICT states), an increase in viscosity can sterically hinder these movements. nih.gov This restriction reduces the rate of non-radiative decay, leading to an increase in fluorescence intensity and quantum yield. This property allows such dyes to act as "molecular rotors" to probe the viscosity of their environment. nih.gov

pH Dependence: The chemical structure and reactivity of Atto 680 NHS ester are influenced by pH. The NHS ester group is susceptible to hydrolysis, a reaction that competes with the desired labeling of amines and is accelerated at high pH. atto-tec.com For efficient conjugation to primary amines (which must be in their non-protonated state), a basic pH, typically between 8.0 and 9.0, is recommended. aatbio.comsigmaaldrich.com The electrochemical properties of the Atto-oxazine core have also been shown to be pH-dependent, involving proton exchange during redox reactions, which can influence its photophysical behavior in different cellular compartments with varying pH. nih.gov

Photostability of Atto 680 Conjugates Under High-Intensity Illumination: Mechanisms and Mitigation Strategies

A hallmark feature of Atto 680 is its high photostability compared to many other organic fluorophores, making it suitable for applications requiring prolonged or high-intensity illumination, such as single-molecule studies and super-resolution microscopy. atto-tec.comatto-tec.comsigmaaldrich.com

Mechanisms of Photobleaching: Under intense laser irradiation, photobleaching—the irreversible loss of fluorescence—can occur through several mechanisms. For oxazine dyes like Atto 680, a primary pathway involves the population of a long-lived triplet state. From this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically degrade the fluorophore. nih.gov Another key mechanism, particularly under reducing conditions, is the formation of a semi-reduced radical anion. researchgate.net This radical can be further reduced to a stable, non-fluorescent "leuco" form, effectively removing it from the fluorescent population. researchgate.net In multiphoton microscopy, high-order photobleaching can also occur, where the fluorophore is destroyed through the absorption of multiple photons in a single quantum event, leading to ionization or dissociation. nih.gov

Mitigation Strategies: Several strategies are employed to enhance the photostability of Atto 680 and mitigate photobleaching.

Redox Environment Control: Using imaging buffers with optimized redox potentials can significantly improve dye stability. This often involves adding an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) to reduce ROS-mediated damage and a reducing agent (e.g., β-mercaptoethanol, TCEP) to regenerate the fluorescent ground state from the dark radical state. nih.gov

Small-Molecule Photostabilizers: The addition of chemical agents to the imaging buffer is a common practice. These include triplet state quenchers (e.g., Trolox, cyclooctatetraene) that depopulate the reactive triplet state without generating ROS, and antioxidants (e.g., n-propyl gallate) that scavenge ROS. nih.gov

Intramolecular Photostabilization: A more advanced strategy involves covalently linking a photostabilizing molecule directly to the fluorophore. biorxiv.org These "self-healing dyes" have shown significantly improved photostability and photon output, as the stabilizer is always in close proximity to the dye core, enhancing the quenching of destructive states. This has been demonstrated effectively for the related dye ATTO647N. biorxiv.org

Fluorescence Lifetime Imaging (FLIM) Studies Utilizing Atto 680 as a Reporter

Fluorescence Lifetime Imaging (FLIM) is a powerful technique that measures the exponential decay rate (the "lifetime," τ) of fluorescence at each pixel of an image. This lifetime is an intrinsic property of a fluorophore that is sensitive to its local environment but independent of its concentration. Atto 680 possesses a fluorescence lifetime of approximately 1.7 nanoseconds (ns) in aqueous buffer, a duration well-suited for FLIM measurements. atto-tec.comsigmaaldrich.comsigmaaldrich.comarizona.edu

The relatively long lifetime of Atto dyes compared to cellular autofluorescence allows for effective signal separation using time-gated detection, which improves the signal-to-noise ratio in complex biological samples. sigmaaldrich.com In FLIM-based Förster Resonance Energy Transfer (FLIM-FRET) experiments, the fluorescence lifetime of a donor fluorophore is measured. In the presence of a nearby acceptor, the donor's lifetime decreases due to the additional non-radiative energy transfer pathway. Atto 680 can serve as either a donor or an acceptor in FRET pairs, and its well-defined lifetime provides a stable baseline for quantifying FRET efficiency and, by extension, molecular proximity and interactions. Its environmental sensitivity to factors like ion concentration or viscosity can also be harnessed in FLIM, as these changes in the local environment can induce measurable shifts in the fluorescence lifetime.

Single-Molecule Spectroscopy and Correlation Spectroscopy of Atto 680 Labeled Entities

Atto 680 is frequently chosen for single-molecule spectroscopy (SMS) due to its combination of high molar extinction coefficient, good quantum yield, and excellent photostability, which together result in bright, durable single-molecule signals. atto-tec.comaatbio.com

In single-molecule imaging, individual Atto 680-labeled biomolecules can be visualized and tracked over time, providing insights into diffusion dynamics, conformational changes, and binding kinetics that are obscured in ensemble measurements. The dye's photophysics, particularly its ability to be photoswitched, is exploited in single-molecule localization microscopy (SMLM) techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). By controlling the buffer's redox chemistry, the vast majority of Atto 680 molecules are kept in a stable, non-fluorescent dark state, while a sparse, stochastic subset is allowed to switch on and fluoresce. nih.gov By localizing these individual emitters over thousands of frames, a super-resolved image is reconstructed.

Fluorescence Correlation Spectroscopy (FCS) is another single-molecule technique where Atto 680 is a suitable probe. nih.govuni-goettingen.de FCS analyzes the fluctuations in fluorescence intensity within a tiny, fixed confocal volume. As Atto 680-labeled molecules diffuse through this volume, they create bursts of photons. By autocorrelating the fluorescence signal, one can extract quantitative information about the concentration of the labeled species, their diffusion coefficient (and thus size or aggregation state), and kinetic parameters of binding or conformational changes.

Fluorescence Quenching Mechanisms: Electron Transfer by Guanine (B1146940) and Tryptophan

A defining photophysical characteristic of Atto 680 is the efficient quenching of its fluorescence by direct contact with specific electron-donating molecules, most notably the nucleobase guanine and the amino acid tryptophan. atto-tec.comsigmaaldrich.comatto-tec.comleica-microsystems.com This quenching occurs via a photoinduced electron transfer (PET) mechanism, where the excited fluorophore acts as a strong electron acceptor. atto-tec.comsigmaaldrich.com

Studies have demonstrated that for Atto 680 and the related oxazine dye MR121, quenching by tryptophan is dominated by a static quenching mechanism. acs.orgnih.gov This implies the formation of a non-fluorescent or weakly fluorescent ground-state complex between the dye and the quencher molecule (tryptophan). acs.orgresearchgate.net When this complex absorbs a photon, it rapidly returns to the ground state without emitting fluorescence. The formation of these complexes is characterized by an association constant (Kass), which for red-absorbing oxazine dyes and tryptophan falls in the range of 96–206 M⁻¹. acs.orgnih.govresearchgate.netsigmaaldrich.comsigmaaldrich.com In contrast, dynamic quenching, which involves collisional encounters between the quencher and the dye in its excited state, plays a lesser role for this dye-quencher pair. nih.gov

This specific quenching by tryptophan and guanine is a critical consideration when labeling proteins and nucleic acids. The proximity of the dye to these residues in the final conjugate can lead to a significant reduction in fluorescence quantum yield. nih.gov However, this property can also be exploited to design biosensors where a conformational change upon binding to a target molecule alters the distance between the Atto 680 label and a quenching residue, resulting in a detectable change in fluorescence intensity.

Quantum Chemical Modeling and Computational Approaches for Atto 680 Spectral Properties

Quantum chemical modeling provides indispensable theoretical insight into the relationship between the molecular structure of Atto 680 and its observed spectral properties. By applying computational methods like density functional theory (DFT) and time-dependent DFT (TD-DFT), researchers can predict and understand the electronic structure and transition energies of the dye. rsc.org

For the broader class of oxazine dyes, computational approaches have been successfully used to determine the most stable molecular geometries and to identify the specific sites of protonation. rsc.org For instance, modeling can reveal whether protonation occurs on a ring nitrogen or an exocyclic group, a detail that profoundly impacts the dye's absorption and emission spectra. Understanding the structure of the solvated ion in the gas phase and in solution is a critical step toward predicting its fluorescent properties. rsc.org

These computational models allow for the calculation of absorption and emission wavelengths, oscillator strengths (related to the extinction coefficient), and the nature of the electronic transitions (e.g., π-π* transitions). They can also be used to model the potential energy surfaces of the ground and excited states to investigate non-radiative decay pathways, such as those involving TICT states or intersystem crossing to the triplet state. Such theoretical investigations are crucial for the rational design of new fluorophores with enhanced brightness, photostability, and specific environmental sensitivities. rsc.org

Data Tables

Table 1: Photophysical Properties of Atto 680

This table summarizes the key optical characteristics of the Atto 680 dye, based on data provided by various suppliers for the carboxy or NHS ester derivative in aqueous buffer (e.g., PBS, pH 7.4).

PropertyValueReferences
Excitation Maximum (λabs) 679 - 681 nm atto-tec.comaatbio.comsigmaaldrich.com
Emission Maximum (λfl) 696 - 700 nm atto-tec.comaatbio.comsigmaaldrich.com
Molar Extinction Coefficient (εmax) 125,000 M⁻¹cm⁻¹ atto-tec.comaatbio.comsigmaaldrich.com
Fluorescence Quantum Yield (ηfl) 30% atto-tec.comsigmaaldrich.com
Fluorescence Lifetime (τfl) 1.7 ns atto-tec.comsigmaaldrich.comsigmaaldrich.com
Correction Factor (CF260) 0.30 atto-tec.comaatbio.comsigmaaldrich.com
Correction Factor (CF280) 0.17 atto-tec.comaatbio.comsigmaaldrich.com

Table 2: Fluorescence Quenching of Atto Dyes by Tryptophan

This table details the mechanism and efficiency of fluorescence quenching for Atto 680 and related dyes by the amino acid tryptophan.

FluorophoreQuenching MechanismAssociation Constant (Kass)References
Atto 680 Predominantly Static96 - 206 M⁻¹ acs.orgnih.gov
Atto 655 Predominantly Static96 - 206 M⁻¹ acs.orgnih.gov
MR121 (Oxazine) Predominantly Static96 - 206 M⁻¹ acs.orgnih.gov

Methodologies for Bioconjugation and Characterization of Atto 680 Labeled Biomolecules

Covalent Labeling of Proteins and Peptides with Atto 680 NHS Ester

The primary mechanism for labeling proteins and peptides with this compound involves the reaction of the NHS ester with primary amine groups present on the biomolecule. medchemexpress.comresearchgate.netarizona.edu These primary amines are predominantly found as the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. researchgate.netaatbio.com The reaction results in the formation of a stable, covalent amide bond. medchemexpress.comaatbio.com

The efficiency of the conjugation reaction is highly dependent on several key parameters that must be optimized for each specific protein or peptide substrate.

pH: The reaction is highly pH-dependent. researchgate.netarizona.eduatto-tec.com The optimal pH range for the coupling reaction is between 8.0 and 9.0, with a pH of 8.3 often being a good compromise. researchgate.netatto-tec.com At this pH, a significant portion of the primary amino groups are unprotonated and thus nucleophilic enough to react with the NHS ester. researchgate.netatto-tec.com Below pH 8.0, the labeling efficiency decreases, while at a pH higher than 9.0, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction. researchgate.netatto-tec.com Buffers such as sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the appropriate pH are commonly used. researchgate.netarizona.edu It is crucial to ensure that the protein solution is free from amine-containing buffers like Tris, as these will compete for reaction with the this compound. arizona.edu

Dye-to-Protein Molar Ratio: The degree of substitution (DOS), which is the average number of dye molecules conjugated to a single protein molecule, is controlled by the molar ratio of this compound to the protein during the reaction. aatbio.com For antibodies, a typical starting point is a 10:1 molar ratio of dye to protein, with optimization involving ratios from 5:1 to 20:1. aatbio.com Over-labeling can lead to a decrease in the biological activity of the protein and potential fluorescence quenching, while under-labeling results in a weaker signal. aatbio.com The optimal DOS for most antibodies is generally between 2 and 10. aatbio.com

Protein Concentration: The concentration of the protein substrate can significantly impact the labeling efficiency. A protein concentration of at least 2 mg/mL is recommended, as lower concentrations can lead to reduced labeling efficiency. arizona.eduaatbio.com

Reaction Time and Temperature: The conjugation reaction is typically carried out at room temperature for 30 to 60 minutes. arizona.edu In some cases, the reaction can be complete within 5 to 10 minutes. arizona.edu

Below is an interactive data table summarizing typical reaction conditions for labeling proteins with this compound.

ParameterRecommended Range/ValueNotes
pH 8.0 - 9.0 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester hydrolysis. researchgate.netatto-tec.com
Buffer 0.1 M Sodium Bicarbonate or PBSMust be free of primary amines (e.g., Tris). arizona.edu
Dye:Protein Molar Ratio 5:1 to 20:1A 10:1 ratio is a common starting point for antibodies. aatbio.com
Protein Concentration > 2 mg/mLLower concentrations reduce labeling efficiency. arizona.eduaatbio.com
Reaction Time 30 - 60 minutesCan be shorter in some cases. arizona.edu
Temperature Room TemperatureStandard condition for the conjugation reaction. arizona.edu
Solvent for Dye Anhydrous DMSO or DMFDye stock solution should be prepared fresh. arizona.edu

Following the conjugation reaction, it is essential to remove any unreacted, free Atto 680 dye from the labeled protein conjugate. researchgate.net The most common method for this purification is size-exclusion chromatography, often using a Sephadex G-25 gel filtration column. researchgate.netarizona.edu

The process involves loading the reaction mixture onto a pre-equilibrated column. researchgate.net The larger protein-dye conjugates will elute first from the column, while the smaller, unconjugated dye molecules are retained longer and elute in later fractions. researchgate.net The elution is typically monitored by observing the colored and fluorescent bands moving through the column. researchgate.net The first colored band to elute corresponds to the desired Atto 680-labeled protein. researchgate.net

For more diluted samples, extensive dialysis can be used as an alternative purification method, although it is generally less efficient and slower than gel filtration. biotium.com

The efficiency of the conjugation is quantified by determining the Degree of Substitution (DOS). This is typically achieved using absorption spectroscopy. aatbio.com The absorbance of the purified conjugate solution is measured at two wavelengths: 280 nm (the maximum absorbance for most proteins) and the maximum absorbance of Atto 680 (approximately 680 nm). aatbio.com

The concentration of the protein and the dye can be calculated using the Beer-Lambert law, and the DOS is then determined by the molar ratio of the dye to the protein. aatbio.com A correction factor is often applied to the absorbance at 280 nm to account for the contribution of the dye's absorbance at this wavelength. arizona.edu

Mass spectrometry is a powerful tool for confirming the successful conjugation and, in some cases, identifying the specific sites of labeling. Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the labeled protein. The increase in mass corresponds to the number of attached Atto 680 molecules. For more detailed analysis, the labeled protein can be enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry (peptide mass fingerprinting). This allows for the identification of the specific lysine residues that have been modified with the dye.

Conjugation of this compound to Oligonucleotides and Nucleic Acid Probes

This compound is also widely used for labeling oligonucleotides and nucleic acid probes. medchemexpress.combiosyn.com This requires the oligonucleotide to be synthesized with a primary amine modification. biosyn.com This amine group is typically introduced at the 5' or 3' terminus, or internally via a modified nucleotide, using standard solid-phase oligonucleotide synthesis chemistry. biosyn.com

The conjugation reaction is similar to that of proteins, where the NHS ester reacts with the primary amine on the oligonucleotide to form a stable amide bond. biosyn.com The reaction is typically carried out in a carbonate or bicarbonate buffer at a pH of 8.0-9.0. biotium.com An example protocol involves dissolving the amino-modified oligonucleotide in a 0.2 M carbonate buffer (pH 8-9) and adding a solution of this compound in anhydrous DMF. biotium.com The reaction is incubated at room temperature for a couple of hours. biotium.com

Purification of the labeled oligonucleotide is crucial to remove unreacted dye and unlabeled oligonucleotides. biosyn.com This is often achieved using high-performance liquid chromatography (HPLC), with dual HPLC purification providing a high-purity final product. biosyn.com

Characterization of the final conjugate can be performed using mass spectrometry, such as MALDI-TOF or ESI-MS, to confirm the addition of the dye molecule by observing the expected mass increase. researchgate.netsigmaaldrich.com

Functionalization of Lipids, Liposomes, and Membrane Components with Atto 680

Atto 680 can be incorporated into lipids, liposomes, and cell membranes through the reaction of this compound with amine-containing lipids, such as phosphatidylethanolamine (B1630911) (PE). The primary amine headgroup of PE provides a reactive site for conjugation with the NHS ester. This reaction is analogous to the labeling of proteins and oligonucleotides and results in a stable amide linkage.

The general principle for labeling cell membranes involves the covalent coupling of the this compound to the exposed amine groups of proteins on the outer surface of the cells. researchgate.net This method provides a rapid and uniform labeling of the cell membrane. researchgate.net

The following table outlines a general approach for labeling amine-containing lipids:

StepDescriptionKey Considerations
1. Lipid Preparation Dissolve the amine-containing lipid (e.g., DOPE, DPPE) in a suitable organic solvent.Ensure the lipid is free of contaminants that could interfere with the reaction.
2. Dye Preparation Prepare a fresh solution of this compound in an anhydrous solvent like DMSO or DMF. arizona.eduUse of fresh, high-quality solvents is critical to prevent hydrolysis of the NHS ester. arizona.edu
3. Conjugation Reaction Mix the lipid and dye solutions, often in the presence of a non-nucleophilic base, and allow them to react.The stoichiometry of the reactants will determine the final product distribution.
4. Purification Purify the Atto 680-labeled lipid using chromatographic techniques to remove unreacted dye and lipid.The choice of chromatography will depend on the properties of the lipid and the dye.

Integration of Atto 680 into Nanoparticles, Nanomaterials, and Polymeric Systems

The integration of Atto 680 into nanoparticles and polymeric systems allows for the creation of highly fluorescent probes for a variety of applications in bioimaging and diagnostics. The conjugation strategy typically involves the reaction of this compound with amine-functionalized nanoparticles or polymers.

For instance, silica (B1680970) or polymer nanoparticles can be synthesized or surface-modified to present primary amine groups. These amine-functionalized nanoparticles can then be reacted with this compound in a manner similar to protein labeling, often in a buffered aqueous solution or a mixture of aqueous and organic solvents.

In the realm of polymeric systems, block copolymers can be designed to include monomers with reactive side chains that can be post-polymerization functionalized with amine groups. These amine-containing block copolymers can then be labeled with this compound. Alternatively, an initiator or monomer already containing a protected amine group can be used in the polymerization, followed by deprotection and labeling.

The general steps for labeling amine-functionalized nanoparticles are summarized below:

StepProcedurePurpose
1. Nanoparticle Synthesis/Functionalization Synthesize or modify nanoparticles to have surface primary amine groups.To provide reactive sites for the this compound.
2. Nanoparticle Dispersion Disperse the amine-functionalized nanoparticles in a suitable buffer (pH 8.0-9.0).To ensure the amine groups are accessible and reactive.
3. Conjugation Add a solution of this compound to the nanoparticle dispersion and react for a specified time.To covalently attach the Atto 680 dye to the nanoparticle surface.
4. Purification Separate the Atto 680-labeled nanoparticles from unreacted dye via centrifugation, dialysis, or gel filtration.To obtain a pure, fluorescently labeled nanoparticle product.
5. Characterization Characterize the labeled nanoparticles using techniques such as fluorescence spectroscopy, dynamic light scattering (DLS), and electron microscopy.To confirm successful labeling and assess the properties of the final conjugate.

This approach has been utilized to conjugate antibodies labeled with Atto dyes to nanoparticles for targeted imaging applications. sigmaaldrich.com

Strategies for Generating Multifunctional Probes Incorporating Atto 680

The development of multifunctional probes, which combine a fluorescent reporter like Atto 680 with other functional moieties (e.g., other fluorophores, affinity tags, or therapeutic agents), is a sophisticated strategy for advanced biological research. These probes enable multi-channel imaging, multimodal detection, and theranostic applications. The creation of such constructs relies on the principles of orthogonal chemistry, where multiple, specific, and non-interfering chemical reactions are used to assemble the final probe.

Orthogonal Labeling on a Single Biomolecule: A common strategy involves labeling a single biomolecule, such as a protein or antibody, at different sites with distinct functional groups. This is possible due to the availability of Atto 680 with various reactive functionalities. atto-tec.com

Amine and Thiol Labeling: A protein can be dually labeled by targeting two different amino acid residues. For example, this compound can be used to label the primary amines of lysine residues, while an Atto 680 maleimide (B117702) derivative can simultaneously target the thiol groups of cysteine residues. arizona.edu The reactions are orthogonal as the NHS ester reacts with amines at pH 8.0-9.0, whereas maleimides react specifically with thiols at a slightly lower pH of 7.0-7.5. arizona.edu This allows for the controlled attachment of two Atto 680 dyes or, more powerfully, Atto 680 and a different functional molecule (e.g., a drug or a second, different fluorophore).

Bioorthogonal Chemistry for Multiplexed Labeling: Bioorthogonal reactions are those that can occur in a complex biological environment without interfering with native biochemical processes. Combining two different bioorthogonal reaction pairs is a key strategy for creating multifunctional probes. uni-konstanz.de

Dual Glycan Labeling: Researchers have demonstrated the ability to label cells with two different unnatural sugars bearing distinct and mutually orthogonal reporter groups. For instance, one sugar might contain an azide (B81097) reporter, while a second contains a terminal alkene. uni-konstanz.de The azide can be targeted with an alkyne-functionalized probe (e.g., Atto 680-alkyne) via click chemistry. The alkene can be targeted with a tetrazine-functionalized probe via an inverse-electron-demand Diels-Alder reaction. uni-konstanz.de This allows for two-color imaging of different glycan populations within the same cell or organism.

Combining Metabolic Labeling with Other Conjugation Chemistries: A biomolecule can be engineered to contain a metabolically introduced azide group within its glycan structure, which is then reacted with an alkyne-Atto 680 probe. Simultaneously, a separate, unique site on the protein backbone, such as an engineered cysteine residue, could be labeled with a maleimide-functionalized payload (e.g., a photosensitizer or a small molecule drug). This results in a multifunctional probe with both imaging and therapeutic capabilities.

Table 2: Examples of Orthogonal Chemistries for Multifunctional Probe Generation

Orthogonal Reaction 1 Reactive Group 1 Orthogonal Reaction 2 Reactive Group 2 Potential Application
Amine Acylation NHS ester + Amine Thiol Alkylation Maleimide + Thiol Dual-labeling of a protein with two different probes (e.g., Atto 680 and a biotin (B1667282) tag) on lysine and cysteine residues. arizona.edu
Azide-Alkyne Cycloaddition Azide + Alkyne Diels-Alder Cycloaddition Tetrazine + Alkene Two-color fluorescent labeling of different glycan populations in live cells. uni-konstanz.de
Isonitrile-Tetrazine Cycloaddition Isonitrile + Tetrazine Azide-Alkyne Cycloaddition Azide + Alkyne Multiplexed glycan analysis using two independent and non-interfering click reactions. nih.gov

The successful design of multifunctional probes incorporating Atto 680 hinges on the careful selection of orthogonal reactive pairs and the availability of the dye and other components with the necessary functionalities. These advanced strategies open up new avenues for detailed investigation into complex biological systems.

Applications of Atto 680 Nhs Ester in Advanced Microscopy and Imaging Techniques

High-Resolution Confocal Laser Scanning Microscopy (CLSM) with Atto 680

Atto 680 NHS ester is exceptionally well-suited for high-resolution confocal laser scanning microscopy (CLSM). Its high photostability is a critical advantage, as it withstands the intense and repeated laser scanning required to generate detailed three-dimensional images without significant signal loss. leica-microsystems.comaatbio.com The dye exhibits strong absorption in a spectral range (645-695 nm) that aligns perfectly with common and cost-effective excitation sources, such as 670 nm diode lasers or the 676 nm line of Krypton-Ion lasers. leica-microsystems.comaatbio.comatto-tec.com

Furthermore, the zwitterionic nature of the Atto 680 dye minimizes non-specific binding to cellular components and surfaces. aatbio.com This characteristic is crucial for achieving a high signal-to-noise ratio, as it significantly reduces background fluorescence that can obscure fine structural details, leading to clearer and more accurate confocal images. aatbio.com The combination of brightness, photostability, and low background makes Atto 680-conjugates ideal for generating high-contrast images of subcellular structures. sigmaaldrich.comleica-microsystems.com

Super-Resolution Imaging (STED, SIM, STORM, PALM, dSTORM) Utilizing Atto 680 Fluorescence

The advent of super-resolution microscopy has broken the diffraction barrier, and the properties of Atto 680 have positioned it as a key fluorophore for several of these techniques. medchemexpress.comatto-tec.com

STED Microscopy: Atto 680 is frequently used in Stimulated Emission Depletion (STED) microscopy. aatbio.comaatbio.com Its high photostability and efficient fluorescence depletion are essential for the STED process. nih.gov In two-color STED imaging, Atto 680 can be paired with another dye that has a different Stokes' shift but a similar emission spectrum, allowing both to be depleted by a single STED laser, which simplifies the experimental setup. setabiomedicals.com

STORM, dSTORM, and PALM: Atto 680 is an oxazine (B8389632) dye that has been validated for use in Stochastic Optical Reconstruction Microscopy (STORM) and related single-molecule localization microscopy (SMLM) methods like dSTORM. aatbio.comaatbio.commicroscopyu.commicroscopyu.com These techniques rely on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. The photophysical properties of Atto 680 allow for this controlled switching, enabling the precise localization of single molecules and the reconstruction of a super-resolved image. aatbio.com While Photoactivated Localization Microscopy (PALM) was initially developed using photoactivatable proteins, synthetic dyes like Atto 680 are now commonly used in PALM experiments. fsu.edu

Super-Resolution TechniqueSuitability of Atto 680Key Feature(s)Source(s)
STED HighPhotostability, Efficient depletion aatbio.comaatbio.comnih.gov
STORM / dSTORM HighValidated photoswitching properties aatbio.comaatbio.commicroscopyu.commicroscopyu.com
PALM HighSuitability as a synthetic dye for SMLM aatbio.comfsu.edu
SIM HighBrightness, Photostability atto-tec.com

Live-Cell Imaging Methodologies Employing Atto 680 Conjugates for Dynamic Processes

Imaging dynamic processes within living cells presents a unique set of challenges, including phototoxicity and background fluorescence. Atto 680-based probes offer significant advantages in this domain. Its excitation and emission in the far-red region of the spectrum minimize cellular autofluorescence and reduce the risk of photodamage, making it gentler on living specimens during long-term observation. atto-tec.com

The zwitterionic charge of the dye reduces unwanted interactions with cellular membranes and proteins, ensuring that the observed fluorescence originates specifically from the labeled target. aatbio.com Research has demonstrated the use of Atto 680-antibody conjugates to perform real-time fluorescence imaging of molecular binding events on the surface of living cancer cells. researchgate.net In these studies, time-lapse confocal microscopy captured the dynamic association of HER-ATTO680 with its target on the cell membrane, showcasing the dye's utility in tracking time-dependent biological processes. researchgate.net

Deep Tissue Imaging Applications: Preclinical in vivo Studies

Visualizing cellular and molecular events deep within living organisms is a major goal in preclinical research. The far-red to near-infrared (NIR) fluorescence of Atto 680 is highly advantageous for deep tissue and in vivo imaging because longer wavelength photons experience less absorption and scattering by biological tissues like skin and hemoglobin. atto-tec.comresearchgate.net This results in deeper penetration of both excitation and emission light, enabling clearer imaging of structures located millimeters or more beneath the surface.

For instance, Atto 680 conjugated to the antibody trastuzumab has been successfully used for tumor-specific imaging in mouse models. researchgate.net Following intravenous injection, the HER-ATTO680 probe allowed for non-invasive, real-time visualization of tumors, demonstrating a high target-to-background ratio in a living animal. researchgate.net This capability is invaluable for preclinical studies monitoring disease progression and therapeutic response.

Fluorescence Resonance Energy Transfer (FRET) Assays with Atto 680 as a Donor or Acceptor

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular-scale distances (1-10 nm) and detecting interactions between biomolecules. gitlab.io Atto 680 is well-suited for FRET-based assays, primarily functioning as an excellent energy acceptor. sigmaaldrich.com Its fluorescence is known to be efficiently quenched by electron donors such as the amino acids tryptophan and guanine (B1146940), a property that can be harnessed in designing FRET probes. leica-microsystems.comatto-tec.comsigmaaldrich.com

The broad absorption spectrum of Atto 680 overlaps well with the emission spectra of several other common fluorophores, making it a versatile FRET partner. atto-tec.com Documented FRET pairs include:

ATTO 590 – ATTO 680 atto-tec.com

ATTO 620 – ATTO 680 atto-tec.com

These pairings allow researchers to design experiments that can, for example, detect protein conformational changes or the association of different proteins within a complex.

Colocalization Studies and Spatial Relationship Analysis of Atto 680 Labeled Structures

Determining the precise location of different molecules relative to one another is fundamental to understanding cellular function. Atto 680 is frequently used in multicolor imaging experiments for colocalization analysis. microscopyu.com Its narrow emission peak and spectral separation from other dyes allow for clear distinction between different fluorescent signals.

In a notable application, this compound was used as a dense, non-specific protein stain in a technique for registering multiplexed images of mouse brain tissue. researchgate.net In this method, after each round of specific antibody staining and imaging, the tissue was stained with Atto 680. This consistent, dense structural map provided the necessary fiduciary markers to perfectly align images from multiple cycles, enabling the accurate colocalization analysis of over a dozen different proteins within the same 3D volume. researchgate.net

Applications in Light-Sheet Microscopy for Volumetric Imaging

Light-Sheet Fluorescence Microscopy (LSFM) has revolutionized developmental biology and neuroscience by enabling rapid, gentle, volumetric imaging of large specimens over extended periods. While direct mentions are sparse, the intrinsic properties of Atto 680 make it an excellent candidate for LSFM. The technique's sensitivity to phototoxicity and photobleaching necessitates the use of highly stable and bright fluorophores. sigmaaldrich.comaatbio.com

The high photostability and quantum yield of Atto 680 are ideal for the long acquisition times often required in light-sheet imaging. leica-microsystems.comleica-microsystems.com Furthermore, its far-red emission minimizes phototoxic effects on sensitive live samples, such as embryos or organoids, and reduces the autofluorescence that can plague volumetric imaging. atto-tec.com The demonstrated use of Atto 680 in generating detailed 3D reconstructions of thick tissue slices underscores its suitability for the kind of volumetric imaging at which light-sheet microscopy excels. researchgate.net

Utilization of Atto 680 Nhs Ester in Flow Cytometry and Immunofluorescence Assays

Development of Multi-Color Flow Cytometry Panels Incorporating Atto 680

The far-red emission of Atto 680 allows for its seamless integration into multi-color flow cytometry panels, minimizing spectral overlap with commonly used fluorochromes that emit in the blue, green, and yellow regions of the spectrum. This is crucial for accurately resolving distinct cell populations without the need for extensive compensation.

Key Considerations for Panel Design with Atto 680:

ParameterRecommendationRationale
Laser Line 633 nm (HeNe) or 640 nm (Red Diode)Efficient excitation of Atto 680.
Emission Filter 695/40 nm or similar bandpass filterCaptures peak emission while minimizing bleed-through from other fluorochromes.
Co-Stained Dyes Dyes excited by other lasers (e.g., 405 nm, 488 nm, 561 nm)Minimizes cross-excitation and spectral overlap.
Antigen Density Suitable for moderately to highly expressed antigensIts brightness allows for clear distinction of positive populations.

In a representative research application, a 16-plex imaging of a mouse brain slice utilized Atto 680 as a registration marker in a cyclic staining protocol, demonstrating its utility in complex, multi-target analyses. researchgate.net

Atto 680 Conjugates in Quantitative Immunophenotyping and Cell Sorting

The brightness and photostability of Atto 680 make it well-suited for quantitative immunophenotyping, where the precise measurement of antigen expression levels is critical. By conjugating Atto 680 NHS ester to specific monoclonal antibodies, researchers can accurately quantify cell surface markers on various cell populations.

In cell sorting applications, the strong signal from Atto 680-labeled cells allows for high-purity isolation of target populations using fluorescence-activated cell sorting (FACS). The minimal excitation by other common laser lines used in sorters helps to prevent unwanted phototoxicity in sorted cells.

Research Findings:

A study focused on developing an antigen-responsive molecular sensor utilized Atto 680-NHS ester to conjugate with the antibody Herceptin. The resulting HER-ATTO680 conjugate demonstrated a high target-to-background ratio in fluorescence imaging of cancer cells, underscoring the dye's utility in quantitative applications where signal specificity is paramount. researchgate.net

Intracellular Staining and Analysis of Cellular Components Using Atto 680 Probes

The analysis of intracellular proteins by flow cytometry requires fixation and permeabilization of the cells, which can sometimes impact the fluorescence of certain dyes. Atto 680 exhibits good stability under these conditions, making it a reliable choice for intracellular staining protocols. This allows for the simultaneous analysis of both cell surface markers and intracellular targets, such as cytokines, transcription factors, and other signaling molecules.

The procedure for intracellular staining typically involves:

Staining of cell surface antigens with other fluorochrome-conjugated antibodies.

Fixation and permeabilization of the cells to allow antibody access to the cell interior.

Incubation with Atto 680-conjugated antibodies specific for the intracellular target.

Washing and subsequent analysis by flow cytometry. nih.govbiotium.com

The ability to detect multiple proteins simultaneously at the single-cell level is a significant advantage of this technique. nih.gov

Applications in Imaging Flow Cytometry for Morphological and Spatial Analysis

Imaging flow cytometry combines the high-throughput capabilities of conventional flow cytometry with the spatial resolution of microscopy. nih.govmdpi.com This technique allows for the visualization of cellular morphology and the subcellular localization of fluorescently labeled molecules. Atto 680, with its bright and stable fluorescence, is an excellent candidate for imaging flow cytometry applications.

The use of Atto 680 in this context enables researchers to not only quantify the expression of a particular antigen but also to gain insights into its spatial distribution within the cell. This can be particularly valuable for studying protein trafficking, co-localization, and the formation of cellular structures. The high-throughput nature of imaging flow cytometry provides statistically robust data on these morphological and spatial parameters across large cell populations. mdpi.comresearchgate.net

Immunofluorescence Microscopy with Atto 680: Detection and Localization of Antigens

In immunofluorescence microscopy, the goal is to visualize the distribution and localization of specific antigens within cells or tissues. nih.gov The far-red emission of Atto 680 is advantageous in this application as it helps to reduce the impact of autofluorescence, which is often more prominent in the shorter wavelength regions of the spectrum.

Atto 680-conjugated antibodies can be used for both direct and indirect immunofluorescence. Its high quantum yield and photostability allow for the acquisition of high-resolution images with a good signal-to-noise ratio, even with prolonged exposure times. This makes it suitable for advanced microscopy techniques such as confocal and super-resolution microscopy. medchemexpress.commerckmillipore.com

Example of Research Application:

In a study involving multiplexed cyclic imaging of brain tissue, Atto 680 NHS-ester was used for dense labeling of the tissue, serving as a stable reference for the registration of images from multiple staining rounds. This highlights the dye's robustness and reliability in complex imaging experiments. researchgate.net The study successfully generated a 16-plex image of various cellular markers, demonstrating the utility of Atto 680 in achieving highly accurate multi-target localization. researchgate.net

Atto 680 Nhs Ester in Molecular Sensing and Biosensor Development Research

Design Principles for Atto 680-Based Fluorescent Biosensors

The design of fluorescent biosensors incorporating Atto 680 hinges on the principle of converting a molecular recognition event into a measurable change in fluorescence. A common strategy involves modulating Förster Resonance Energy Transfer (FRET), a process where an excited fluorophore (the donor) transfers energy to a nearby acceptor molecule without the emission of a photon. harvard.edu In a typical Atto 680-based FRET biosensor, the dye can function as either the donor or the acceptor, paired with another suitable fluorophore. The binding of a target analyte induces a conformational change in the biosensor, altering the distance or orientation between the FRET pair and thus changing the FRET efficiency, which can be detected as a change in the fluorescence emission of the acceptor or the fluorescence lifetime of the donor. harvard.edu

Another design principle for Atto 680-based biosensors is the use of single-fluorophore sensors. In this approach, the binding of an analyte to a recognition element directly alters the fluorescence properties of a single Atto 680 molecule. harvard.edu This can be achieved by designing the biosensor in such a way that the local environment of the dye is altered upon target binding, leading to changes in fluorescence intensity or lifetime. For instance, the binding event might shield the dye from solvent quenching or, conversely, expose it to a quenching agent.

The zwitterionic nature of Atto 680 is a key consideration in biosensor design, as it helps to minimize non-specific binding to biological surfaces, thereby reducing background noise and improving the signal-to-noise ratio. aatbio.com Furthermore, its strong electron-accepting properties, which lead to efficient fluorescence quenching by electron donors like guanine (B1146940) and tryptophan, can be exploited in the design of "turn-on" biosensors where fluorescence is initially quenched and is restored upon target binding. aatbio.comatto-tec.com

Biosensor Design PrincipleMechanismKey Advantage of Atto 680
FRET-Based Analyte binding induces a conformational change, altering the distance/orientation between Atto 680 and a partner fluorophore, thus changing FRET efficiency. harvard.eduHigh quantum yield and photostability provide a reliable signal for FRET measurements. atto-tec.com
Single-Fluorophore Analyte binding directly alters the local environment of the Atto 680 molecule, modulating its fluorescence intensity or lifetime. harvard.eduStrong absorption and high fluorescence quantum yield allow for sensitive detection of subtle environmental changes. atto-tec.commedchemexpress.com
Quenching-Based The fluorescence of Atto 680 is initially quenched by a nearby molecule (e.g., guanine). Analyte binding separates the dye and quencher, restoring fluorescence. aatbio.comatto-tec.comStrong electron-accepting properties make it an excellent acceptor for quenching-based designs. aatbio.comatto-tec.com

Development of Probes for Specific Biomolecular Interactions (e.g., protein-protein, protein-DNA)

Atto 680 NHS ester is extensively used to create fluorescent probes for studying specific biomolecular interactions. The NHS ester group reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form stable covalent amide bonds. aatbio.comaatbio.com This straightforward conjugation chemistry allows for the site-specific labeling of biomolecules, turning them into fluorescent probes.

For investigating protein-protein interactions, one protein can be labeled with Atto 680 and another with a suitable FRET partner. The interaction between the two proteins brings the fluorophores into close proximity, resulting in a detectable FRET signal. This approach can be used to monitor the formation and dissociation of protein complexes in real-time.

Similarly, to study protein-DNA interactions, either the protein or the DNA can be labeled with Atto 680. For example, an amine-modified DNA oligonucleotide can be conjugated with this compound. biosyn.com The binding of a protein to this fluorescently labeled DNA can be monitored by changes in fluorescence anisotropy or through FRET if the protein is also labeled with a complementary fluorophore.

High-Throughput Screening (HTS) Assays Utilizing Atto 680 for Drug Discovery Research

High-throughput screening (HTS) is a crucial process in drug discovery that involves the rapid testing of large numbers of compounds to identify potential therapeutic agents. assaygenie.comyoutube.com Atto 680 is well-suited for HTS assays due to its bright fluorescence, high photostability, and compatibility with automated liquid handling systems. atto-tec.comassaygenie.com

Fluorescence-based HTS assays often rely on FRET or fluorescence polarization (FP). In a typical FRET-based HTS assay for identifying inhibitors of a protein-protein interaction, one protein is labeled with a donor fluorophore and the other with an acceptor, such as Atto 680. In the absence of an inhibitor, the proteins interact, leading to a high FRET signal. The addition of a compound that disrupts the interaction will lead to a decrease in FRET, which can be rapidly detected in a multi-well plate format.

FP-based HTS assays are particularly useful for screening for inhibitors of protein-ligand binding. In this setup, a small fluorescently labeled ligand (e.g., a peptide labeled with Atto 680) is incubated with its target protein. The binding of the small, rapidly tumbling fluorescent ligand to the much larger protein results in a slower tumbling rate and a higher fluorescence polarization. Compounds that inhibit this interaction will cause a decrease in fluorescence polarization. The high quantum yield and photostability of Atto 680 contribute to the robustness and sensitivity of these HTS assays. atto-tec.com

HTS Assay TypePrincipleRole of Atto 680
FRET-Based Measures the disruption of a biomolecular interaction by monitoring the change in FRET between two labeled molecules.Serves as a bright and photostable FRET acceptor or donor. atto-tec.com
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a small fluorescent molecule upon binding to a larger molecule.Provides a strong and stable fluorescence signal for sensitive polarization measurements. atto-tec.com

Enzyme Activity Assays and Reaction Monitoring with Atto 680 Conjugates

Atto 680 conjugates are valuable tools for developing sensitive and continuous assays for monitoring enzyme activity. One common approach is to design a fluorogenic substrate that is cleaved by the enzyme of interest. The substrate is typically designed to be non-fluorescent or to have its fluorescence quenched. Upon enzymatic cleavage, a fluorescent product containing the Atto 680 dye is released, resulting in a "turn-on" fluorescence signal that is directly proportional to the enzyme activity.

For example, a peptide substrate for a specific protease can be synthesized with Atto 680 at one end and a quencher at the other. In the intact peptide, the fluorescence of Atto 680 is quenched. When the protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence. This method allows for the real-time monitoring of enzyme kinetics and the screening of enzyme inhibitors.

Another strategy involves labeling a substrate with Atto 680 and monitoring its conversion to a product by chromatographic or electrophoretic methods. The high sensitivity of fluorescence detection allows for the quantification of very small amounts of product, making it possible to measure enzyme activity in complex biological samples. Mass spectrometry can also be used for direct monitoring of enzyme-catalyzed reactions without the need for a chromophore. researchgate.net

Aptamer-Based Sensing Platforms Incorporating Atto 680

Aptamers are short, single-stranded DNA or RNA oligonucleotides that can bind to a wide range of targets with high affinity and specificity. nih.govmdpi.com When combined with fluorescent dyes like Atto 680, they can be used to create highly sensitive and selective biosensors, often referred to as aptasensors. nih.gov

A common design for an aptasensor involves labeling the aptamer with Atto 680 and a quencher. In the absence of the target, the aptamer adopts a conformation that brings the fluorophore and quencher into close proximity, resulting in low fluorescence. Upon binding to its target, the aptamer undergoes a conformational change that separates the fluorophore and quencher, leading to a "signal-on" response. nih.gov

Atto 680 can also be used in aptamer-based FRET sensors. In this design, the aptamer is labeled with a donor fluorophore, and a short complementary oligonucleotide is labeled with Atto 680 as the acceptor. In the absence of the target, the aptamer hybridizes with the complementary strand, bringing the FRET pair together. The binding of the target to the aptamer displaces the complementary strand, leading to a decrease in FRET. These aptamer-based sensing platforms have shown great promise for the detection of a variety of analytes, from small molecules to proteins and cells. nih.gov

Comparative Performance Analysis of Atto 680 with Other Near Infrared Fluorophores

Benchmarking Atto 680 Against Cyanine (B1664457) Dyes (e.g., Cy5, Cy5.5, Cy7) and Alexa Fluor Equivalents

Atto 680 and its NHS ester derivative are frequently compared to spectrally similar dyes like Alexa Fluor 680 and Cy5.5, as well as other NIR fluorophores such as Cy5 and Cy7. These comparisons highlight key photophysical differences that influence their suitability for specific applications.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldPhotostability ComparisonSpectral Similarity
Atto 680 ~680 fluorofinder.comaatbio.com~700 fluorofinder.com, ~697 aatbio.com~125,000 fluorofinder.com~0.3 fluorofinder.comGenerally more photostable than Cy dyes windows.net; excellent biosyn.comSimilar to AF680, Cy5.5 fluorofinder.com; AF700, AF647, Cy5 aatbio.com
Alexa Fluor 680 ~679 abcam.com~702 abcam.com~184,000 aatbio.com (for XFD680 equiv.)~0.36 thermofisher.comMore resistant to photobleaching than Cy dyes researchgate.netnih.govresearchgate.netSimilar to Cy5.5 thermofisher.com; "Cy5.5-like group" researchgate.net
Cy5 ~650 abcam.com~670 abcam.comNot specifiedNot specifiedLess resistant to photobleaching than AF dyes researchgate.netnih.govresearchgate.netSpectrally similar to Atto 680 aatbio.com
Cy5.5 ~675 abcam.com~694 abcam.comNot specifiedNot specifiedNot specifiedComparable to AF660, AF680, DY-680 researchgate.net; Alternative to AF680 windows.net
Cy7 ~743 abcam.com~770 abcam.comNot specifiedNot specifiedNot specifiedNot specified

Atto 680 exhibits excitation and emission maxima around 680 nm and 700 nm, respectively fluorofinder.comaatbio.com. These spectral characteristics place it in close proximity to Alexa Fluor 680 and Cy5.5, making it spectrally comparable to these dyes fluorofinder.comaatbio.com. Studies indicate that Alexa Fluor dyes, including Alexa Fluor 680, are generally more resistant to photobleaching and exhibit less self-quenching in protein conjugates compared to their cyanine dye counterparts, such as Cy5 researchgate.netnih.govresearchgate.net. Similarly, Atto dyes, including Atto 680, are noted for being more photostable than fluorescein (B123965) and Cy-based dyes windows.net. While Atto 680 has a reported extinction coefficient of approximately 125,000 M⁻¹cm⁻¹ fluorofinder.com, its equivalent XFD680 (structurally equivalent to Alexa Fluor 680) shows a higher value of 184,000 M⁻¹cm⁻¹ aatbio.com. The quantum yield for Atto 680 is reported as approximately 0.3 fluorofinder.com, while Alexa Fluor 680 has a quantum yield of 0.36 thermofisher.com. These photophysical properties suggest that both Atto 680 and Alexa Fluor 680 offer advantages in brightness and stability over traditional Cy dyes, particularly in demanding imaging applications.

Advantages and Limitations of Atto 680 in Terms of Photostability and Quantum Yield in Specific Research Contexts

Atto 680 demonstrates significant advantages in terms of photostability and quantum yield, contributing to its utility in various advanced imaging techniques. Its high photostability means it can withstand prolonged illumination without significant signal degradation, which is crucial for techniques like super-resolution microscopy (e.g., STORM), where extended imaging times are common nih.gov. The dye has shown reasonable performance in STORM imaging, even in the absence of thiol additives, suggesting a robust mechanism for achieving the necessary on/off switching nih.gov. Furthermore, its resilience to photobleaching is a key advantage over many Cy-based dyes windows.net.

Considerations for Multiplexed Imaging and Spectral Unmixing Strategies with Atto 680

The spectral similarity of Atto 680 to other NIR fluorophores, such as Alexa Fluor 680 and Cy5.5, presents both opportunities and challenges for multiplexed imaging. While its NIR emission is advantageous for reducing autofluorescence, its spectral overlap with closely related dyes can complicate multi-color experiments if not managed carefully. Atto 680 is spectrally similar to Alexa Fluor 680, Cy5.5, Alexa Fluor 700, Alexa Fluor 647, and Cy5 aatbio.com. This necessitates careful selection of complementary fluorophores and potentially the use of spectral unmixing algorithms.

Spectral unmixing techniques are essential when multiple fluorophores with overlapping emission spectra are used simultaneously. These algorithms can computationally separate the signals from individual fluorophores, allowing for accurate visualization and quantification in multiplexed assays aatbio.comnih.gov. The compatibility of Atto 680 with spectral detection systems in flow cytometry and microscopy facilitates its integration into such multi-parameter analyses aatbio.com. The choice of excitation lasers and emission filters must be optimized to maximize signal detection for Atto 680 while minimizing bleed-through from other fluorophores in the panel.

Performance in Diverse Biological Environments and Sample Types

Atto 680 NHS ester demonstrates robust performance across various biological environments and sample types. Its high aqueous solubility and pH-independent fluorescence, typically maintained across a broad pH range (e.g., pH 4–11), ensure consistent labeling and signal integrity in diverse biological matrices, including live cells and fixed tissues aatbio.com. This stability is critical for applications where cellular environments or buffer conditions can vary.

The dye's ability to minimize aggregation, especially when conjugated to biomolecules, enhances signal clarity and reliability in advanced imaging techniques aatbio.com. Its long-wavelength emission profile is particularly beneficial for deep-tissue imaging and for reducing interference from endogenous autofluorescence, which is common in many biological samples aatbio.com. Atto 680 has been utilized in applications ranging from standard fluorescence microscopy and flow cytometry to more demanding techniques like super-resolution microscopy aatbio.comnih.gov. Its suitability for assays, FRET studies, and single-molecule detection further underscores its versatility in biological research biosyn.com.

Studies on Cellular Retention and Washout Rates of Atto 680 Conjugates

While the inherent photophysical properties of Atto 680 are well-characterized, its performance in terms of cellular retention and washout rates is dependent on the specific biomolecule to which it is conjugated. Studies evaluating Atto 680 conjugates, such as antibodies or small molecules, are essential for understanding their stability within cells over time. Generally, the covalent amide bond formed between the NHS ester and amine groups on biomolecules provides stable conjugation aatbio.com.

The retention of Atto 680 conjugates within cells is influenced by factors such as the conjugate's size, charge, hydrophobicity, and the specific cellular uptake and trafficking mechanisms. For applications requiring long-term tracking or imaging, the rate at which the conjugate is retained or cleared from the cell is a critical parameter. While specific quantitative data on Atto 680 conjugate washout rates are not extensively detailed in the provided search results, the general stability of Atto dyes and the robustness of NHS ester conjugation suggest that well-designed Atto 680 conjugates are likely to exhibit favorable retention properties, comparable to other similarly conjugated NIR fluorophores. Further research focusing on specific Atto 680-labeled probes would be necessary to provide detailed quantitative data on cellular retention and washout kinetics.

Compound List:

this compound

Alexa Fluor 680 NHS Ester

Cy5

Cy5.5

Cy7

XFD680 NHS Ester

Alexa Fluor 555

Alexa Fluor 647

Alexa Fluor 660

Alexa Fluor 700

Alexa Fluor 750

DY-630

DY-635

DY-680

Atto 565

Atto 488

Atto 520

Atto 647N

Atto 655

Atto 700

Atto 740

Atto 633

Atto 647

ATTO-TEC dyes

CF™647

Stability, Degradation, and Storage Conditions for Optimal Research Performance of Atto 680 Conjugates

Factors Influencing the Chemical and Photochemical Stability of Atto 680 Labeled Species.

The stability of Atto 680 labeled species is a multifaceted issue, influenced by both the intrinsic properties of the dye and the surrounding chemical environment. Atto 680 is a zwitterionic dye with a net electrical charge of zero, which contributes to its stability in various aqueous environments. sigmaaldrich.comatto-tec.com

Several key factors can impact the stability of Atto 680 conjugates:

Presence of Electron Donors: The fluorescence of Atto 680 is efficiently quenched by electron donors such as guanine (B1146940) and tryptophan. sigmaaldrich.comatto-tec.comatto-tec.com This quenching occurs through an electron transfer process upon direct contact between the dye and the quenching agent. sigmaaldrich.comatto-tec.com Therefore, the proximity of these residues to the labeling site on a protein can significantly impact the photochemical stability and fluorescence output.

Solvent Quality: The purity of solvents used for dissolving and reacting Atto 680 NHS ester is critical. The NHS ester is highly susceptible to hydrolysis in the presence of water or other OH-containing solvents like ethanol. atto-tec.comatto-tec.com Anhydrous and amine-free solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are recommended for preparing labeling solutions to prevent premature inactivation of the reactive group. atto-tec.com

pH of the Labeling Reaction: The pH of the reaction buffer plays a crucial role in the stability of the NHS ester and the efficiency of the conjugation reaction. While a pH range of 8.0-9.0 is optimal for the reaction with primary amines, higher pH also accelerates the hydrolysis of the NHS ester, creating a competing reaction that reduces labeling efficiency. atto-tec.comarizona.edu

Factors Affecting Atto 680 Conjugate Stability
FactorInfluence on StabilityRecommendations
Degree of Labeling (DOL)High DOL can lead to aggregation and quenching.Optimize DOL, typically 2-10 for antibodies. aatbio.com
Electron Donors (e.g., Guanine, Tryptophan)Causes fluorescence quenching via electron transfer. sigmaaldrich.comatto-tec.comatto-tec.comsigmaaldrich.comatto-tec.comConsider the local environment of the labeling site.
Solvent for NHS EsterMoisture leads to hydrolysis and inactivation of the NHS ester. atto-tec.comatto-tec.comUse anhydrous, amine-free DMF or DMSO. atto-tec.com
pH of Labeling ReactionHigh pH increases NHS ester hydrolysis, competing with the labeling reaction. atto-tec.comarizona.eduMaintain pH in the optimal range of 8.0-9.0. atto-tec.comarizona.edu

Mechanisms of Photobleaching and Strategies for Photoprotection in Experimental Setups.

Photobleaching, the irreversible loss of fluorescence due to photochemical reactions, is a critical consideration in fluorescence microscopy and other applications involving intense or prolonged light exposure. While Atto 680 exhibits excellent photostability, it is not entirely immune to this phenomenon. sigmaaldrich.comatto-tec.com

The primary mechanism of photobleaching for many fluorophores involves the reaction of the excited state dye with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically alter and destroy the fluorophore. Another pathway can involve intramolecular reactions or interactions with other molecules in the environment that lead to a non-fluorescent product. The fluorescence of Atto 680 can be quenched by electron donors, which is a form of photochemical interaction that can lead to a temporary or permanent loss of signal. atto-tec.com

Strategies for photoprotection in experimental setups include:

Minimizing Excitation Light Exposure: Use the lowest possible excitation intensity and shortest exposure times necessary to obtain a sufficient signal. This can be achieved through the use of neutral density filters and efficient detector systems.

Use of Antifade Reagents: Mounting media containing antifade agents, such as p-phenylenediamine (B122844) (PPD), n-propyl gallate, or commercially available formulations, can be used to reduce photobleaching. These reagents work by scavenging free radicals and reducing the formation of reactive oxygen species.

Deoxygenation of the Sample: Removing molecular oxygen from the sample environment can significantly reduce photobleaching. This can be accomplished by enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by purging the sample with an inert gas like nitrogen or argon.

Sequential Imaging: In multi-color imaging experiments, acquiring images of the more photolabile dyes first can help to ensure that a sufficient signal is collected before significant photobleaching occurs.

Photoprotection Strategies for Atto 680
StrategyMechanismImplementation
Minimize ExcitationReduces the population of excited state dye molecules susceptible to photochemical reactions.Use neutral density filters, lower laser power, and shorter exposure times.
Antifade ReagentsScavenge free radicals and reactive oxygen species.Incorporate into the mounting medium.
DeoxygenationRemoves molecular oxygen, a key reactant in photobleaching pathways.Use enzymatic oxygen scavengers or purge with inert gas.
Sequential AcquisitionPrioritizes imaging of more sensitive fluorophores.Image Atto 680 before more photostable dyes if it is the limiting factor.

Long-Term Storage Conditions for Atto 680 Stock Solutions and Bioconjugates.

Proper long-term storage is essential to maintain the integrity and functionality of both Atto 680 stock solutions and their bioconjugates.

For This compound stock solutions , it is recommended to dissolve the dye in an anhydrous, amine-free solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). aatbio.com This stock solution should be stored at -20°C, protected from light and moisture. sigmaaldrich.comatto-tec.com To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. aatbio.com Extended storage of the dye stock solution may lead to a reduction in its reactivity. aatbio.com When stored properly, the solid dye is stable for at least three years. atto-tec.com

For Atto 680 bioconjugates , the storage conditions should generally mirror those used for the unlabeled biomolecule. sigmaaldrich.comatto-tec.com For short-term storage (several months), conjugates can be stored in solution at 4°C, with the addition of a preservative like 2 mM sodium azide (B81097) to prevent microbial growth. sigmaaldrich.comatto-tec.com For long-term storage, it is recommended to divide the conjugate solution into aliquots and freeze them at -20°C. sigmaaldrich.comatto-tec.com It is crucial to avoid repeated freezing and thawing, as this can lead to protein denaturation and aggregation. sigmaaldrich.comatto-tec.com All stored solutions of Atto 680 and its conjugates should be protected from light. sigmaaldrich.comatto-tec.comatto-tec.com

Recommended Storage Conditions for Atto 680
MaterialShort-Term StorageLong-Term StorageKey Considerations
This compound (Solid)N/A-20°C, protected from light and moisture. sigmaaldrich.comatto-tec.comStable for at least 3 years. atto-tec.com
This compound (Stock Solution in DMSO)N/A-20°C in single-use aliquots, protected from light and moisture. sigmaaldrich.comatto-tec.comaatbio.comAvoid repeated freeze-thaw cycles. aatbio.com
Atto 680 Bioconjugates4°C with 2 mM sodium azide. sigmaaldrich.comatto-tec.com-20°C in single-use aliquots. sigmaaldrich.comatto-tec.comProtect from light; avoid repeated freezing and thawing. sigmaaldrich.comatto-tec.com

Impact of Environmental Factors (Temperature, Light, pH, Oxidative Stress) on Conjugate Integrity.

The integrity of Atto 680 conjugates can be compromised by several environmental factors, leading to a loss of fluorescence or altered biomolecular function.

Temperature: Atto 680 itself exhibits excellent thermal stability. atto-tec.comaatbio.com However, the stability of the bioconjugate is often limited by the thermal stability of the labeled biomolecule. High temperatures can lead to denaturation of proteins and nucleic acids, resulting in a loss of function and potential aggregation. Therefore, it is crucial to adhere to the recommended storage temperatures.

Light: Exposure to light, particularly high-intensity light of the appropriate excitation wavelength, can lead to photobleaching and the generation of reactive oxygen species, which can damage both the dye and the conjugated biomolecule. atto-tec.comaatbio.comatto-tec.com Therefore, protecting Atto 680 conjugates from light at all stages of handling and storage is critical. sigmaaldrich.comatto-tec.comatto-tec.com

pH: The pH of the storage buffer can influence the stability of the conjugate. While the amide bond formed between the NHS ester and the amine is stable over a wide pH range, extreme pH values can lead to the degradation of the biomolecule. The optimal pH for storage is typically close to physiological pH (around 7.4). The pH also affects the protonation state of amino acid side chains, which can influence protein conformation and stability. atto-tec.com

Oxidative Stress: Oxidative stress, mediated by reactive oxygen species, can lead to the degradation of fluorescent dyes. nih.gov While specific studies on the effect of oxidative stress on Atto 680 are limited, it is a known factor in the degradation of many organic fluorophores. The presence of oxidizing agents in the buffer or the generation of ROS through photochemical processes can lead to a loss of fluorescence and potential damage to the conjugated biomolecule. atto-tec.com

Impact of Environmental Factors on Atto 680 Conjugates
Environmental FactorEffect on Conjugate IntegrityMitigation Strategy
TemperatureHigh temperatures can denature the biomolecule. atto-tec.comaatbio.comStore at recommended low temperatures (4°C or -20°C). sigmaaldrich.comatto-tec.com
LightCauses photobleaching and can generate damaging reactive oxygen species. atto-tec.comaatbio.comatto-tec.comProtect from light during storage and handling. sigmaaldrich.comatto-tec.comatto-tec.com
pHExtreme pH can degrade the biomolecule. atto-tec.comMaintain a storage buffer with a stable, near-neutral pH.
Oxidative StressCan lead to dye degradation and damage to the biomolecule. atto-tec.comnih.govAvoid oxidizing agents; use antifade reagents that scavenge free radicals.

Q & A

Q. What are the optimal conjugation conditions for Atto 680 NHS ester to proteins or antibodies?

this compound conjugates to primary amines (e.g., lysine residues) under mild alkaline conditions (pH 8.5–9.0). Dissolve the dye in anhydrous DMSO (2 mg/mL) to avoid hydrolysis . Use a dye-to-protein molar ratio of 7:1 to balance labeling efficiency and functional integrity of antibodies . After incubation (2 hours at room temperature or overnight at 4°C), purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye. Validate conjugation efficiency using UV-Vis spectroscopy (absorbance at 680 nm for Atto 680 and 280 nm for protein).

Q. How should this compound be stored and handled to maintain photostability?

Store lyophilized dye at –20°C in airtight, light-protected vials. Reconstitute in anhydrous DMSO (≥95% purity) to prevent ester hydrolysis . Avoid repeated freeze-thaw cycles; aliquot dissolved dye into single-use volumes. For long-term storage (months), keep dissolved dye at –80°C under desiccant .

Q. What excitation sources and filter sets are suitable for Atto 680 in fluorescence microscopy?

Atto 680 absorbs maximally at 680 nm and emits between 700–950 nm . Use a 685 nm laser diode or LED for excitation. For detection, select long-pass filters >700 nm (e.g., 710/40 nm bandpass) to minimize autofluorescence. In single-molecule studies, pair with high-sensitivity detectors (e.g., EM-CCD or sCMOS cameras) .

Q. Table 1: Key Spectral Properties of this compound

ParameterValueSource
Absorption Maximum (λₐ₆₅)680 nm
Emission Maximum (λₑₘ)700 nm (peak), extends to 950 nm
Quantum Yield (Φ)High (Rhodamine-based)
PhotostabilityResists photobleaching under 1 mW laser power

Advanced Research Questions

Q. How to design single-molecule tracking experiments using this compound?

Atto 680’s high quantum yield and photostability make it ideal for single-molecule fluorescence microscopy . Key considerations:

  • Sample preparation : Label target proteins at low stoichiometry (≤1 dye per molecule) to avoid signal crowding.
  • Imaging buffer : Include oxygen scavengers (e.g., glucose oxidase/catalase) and reducing agents (e.g., β-mercaptoethanol) to minimize photoblinking .
  • Laser power : Use ≤1 mW (unfocused beam) to prevent saturation and photodamage .
  • Data analysis : Apply algorithms like single-particle tracking (SPT) or stochastic optical reconstruction microscopy (STORM) for sub-diffraction-limit resolution.

Q. How to resolve spectral overlap when multiplexing Atto 680 with other NIR dyes (e.g., Alexa Fluor 700)?

Atto 680’s emission extends to 950 nm, overlapping minimally with Alexa Fluor 700 (emission ~723 nm) . For dual-color imaging:

  • Excitation : Use separate lasers (685 nm for Atto 680, 690 nm for Alexa Fluor 700).
  • Emission splitting : Employ spectral unmixing or dichroic mirrors (e.g., 715 nm long-pass) to isolate signals .
  • Validation : Perform control experiments with single dyes to confirm cross-talk levels (<5% is acceptable).

Q. How does the local microenvironment affect Atto 680’s fluorescence quantum yield?

Atto 680’s fluorescence is pH-insensitive (pH 4–10) but sensitive to solvent polarity and temperature . In hydrophobic environments (e.g., lipid membranes), quantum yield increases due to reduced non-radiative decay. To quantify microenvironment effects:

  • Solvent calibration : Measure fluorescence intensity in buffers with varying polarity (e.g., glycerol/water mixtures).
  • Live-cell imaging : Compare signals in cytoplasmic vs. membrane-localized probes.
  • Thermal stability : Conduct heating experiments (20–80°C) to assess dye performance under stress .

Q. Table 2: Troubleshooting Common Experimental Challenges

IssueSolutionSource
Low conjugation efficiencyIncrease dye-to-protein ratio (up to 10:1) or prolong incubation time
Signal quenchingPurify conjugates rigorously; avoid aggregation-prone buffers
PhotobleachingReduce laser power; add antifade reagents

Data Contradictions and Validation

  • Emission range : While Atto 680’s emission is reported to extend to 950 nm , some detectors may lack sensitivity beyond 850 nm. Validate with a spectrometer for your specific setup.
  • Dye-to-protein ratio : A 7:1 ratio is optimal for antibodies , but for smaller proteins (e.g., streptavidin), lower ratios (3:1) may prevent steric hindrance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.